L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-
Description
Molecular Structure and Composition
L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- exhibits a complex molecular architecture characterized by the integration of multiple functional domains within a single molecular framework. The compound possesses a molecular formula of C16H31NO7Si with a corresponding molecular weight of 377.51 grams per mole, establishing it as a medium-sized organosilicon compound with significant structural complexity. The molecular structure features a proline backbone that serves as the central scaffold, modified with an acetyl group and a hydroxyl substituent, while simultaneously incorporating a triethoxysilyl group attached through a propyl chain linkage.
The structural composition reveals several distinct functional regions that contribute to the compound's unique properties and applications. The proline moiety provides the amino acid character and introduces chirality into the molecule, while the acetyl modification alters the electronic properties and potential for hydrogen bonding interactions. The hydroxyl group on the proline ring introduces additional sites for potential chemical modification or interaction with other molecules, enhancing the compound's versatility in various chemical environments.
| Structural Component | Chemical Formula Contribution | Functional Role |
|---|---|---|
| Proline backbone | C5H9N | Provides chirality and amino acid character |
| Acetyl group | C2H3O | Modifies electronic properties |
| Hydroxyl substituent | OH | Introduces hydrogen bonding capability |
| Propyl linker | C3H6 | Connects proline to silane moiety |
| Triethoxysilyl group | C6H15O3Si | Provides coupling agent functionality |
The triethoxysilyl component represents the reactive terminus of the molecule, featuring three ethoxy groups bonded to silicon that can undergo hydrolysis and condensation reactions typical of silane coupling agents. This arrangement allows the compound to function as an intermediary between organic materials containing amino acid-like structures and inorganic substrates, particularly those containing silica or other metal oxide surfaces.
Stereochemical Features and Configuration
The stereochemical characteristics of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- are fundamentally determined by the inherent chirality of the proline scaffold and the specific configuration at the 4-position hydroxyl substituent. The compound exhibits chirality at multiple centers, with the proline ring system contributing the primary stereochemical framework derived from the naturally occurring L-proline amino acid. The designation "(4R)" specifically indicates the absolute configuration at the 4-position of the proline ring, where the hydroxyl group adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules.
The stereochemical arrangement significantly influences the compound's biological interactions and material properties, as the specific three-dimensional orientation of functional groups affects both molecular recognition processes and the efficiency of surface binding interactions. The L-proline backbone maintains the naturally occurring stereochemistry that is recognized by biological systems, potentially enhancing biocompatibility compared to racemic or synthetic analogues. The 4R-configuration of the hydroxyl substituent creates a specific spatial arrangement that influences the molecule's ability to form intermolecular interactions and affects the overall conformation of the molecule in solution and at interfaces.
| Stereochemical Feature | Configuration | Structural Impact |
|---|---|---|
| Proline carbon-2 | L-configuration | Maintains natural amino acid stereochemistry |
| Proline carbon-4 | R-configuration | Determines hydroxyl spatial orientation |
| Overall molecular chirality | Defined by multiple centers | Influences biological recognition |
The stereochemical integrity of the compound is maintained throughout typical synthetic procedures and remains stable under normal storage and application conditions. This stability is crucial for applications where consistent molecular behavior is required, particularly in materials science applications where the reproducible formation of interfaces between organic and inorganic phases depends on predictable molecular orientation and binding behavior.
IUPAC and Alternative Nomenclature
The systematic nomenclature of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- follows established International Union of Pure and Applied Chemistry guidelines while accommodating the complex multifunctional nature of the compound. The primary nomenclature designation "L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-" provides a comprehensive description that identifies the base amino acid, the modifications at specific positions, and the ester linkage to the silane functional group.
Properties
IUPAC Name |
3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Acetyl-L-proline
Procedure :
L-Proline (10.0 g, 86.9 mmol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Acetic anhydride (9.8 mL, 104 mmol) is added dropwise, followed by triethylamine (14.5 mL, 104 mmol). The mixture is stirred at 25°C for 12 h. The solvent is evaporated, and the residue is recrystallized from ethanol/diethyl ether to yield 1-acetyl-L-proline as a white crystalline solid.
Key Data :
Enzymatic Hydroxylation
Procedure :
1-Acetyl-L-proline (5.0 g, 32.1 mmol) is dissolved in 50 mM MES-NaOH buffer (pH 6.5, 100 mL). L-Proline cis-3-hydroxylase (5 U/mg substrate) and α-ketoglutaric acid (1.5 eq) are added. The reaction is incubated at 21°C for 14 h under aerobic conditions. The mixture is quenched with methanol, centrifuged, and purified via reverse-phase HPLC to isolate 1-acetyl-4-hydroxy-L-proline .
Key Data :
Chemical Hydroxylation
Procedure :
1-Acetyl-L-proline (5.0 g) is treated with m-chloroperbenzoic acid (m-CPBA, 2.2 eq) in chloroform at 0°C. After 6 h, the reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CHCl₃/MeOH 9:1).
Key Data :
-
Yield : 35–50%
-
Challenges : Over-oxidation to ketone byproducts necessitates careful stoichiometric control.
Esterification with 3-(Triethoxysilyl)propanol
Procedure :
1-Acetyl-4-hydroxy-L-proline (3.0 g, 16.0 mmol) and 3-(triethoxysilyl)propanol (4.2 mL, 19.2 mmol) are dissolved in dry THF (50 mL). Dicyclohexylcarbodiimide (DCC, 4.3 g, 20.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 g, 1.6 mmol) are added. The mixture is stirred at 25°C for 24 h, filtered to remove dicyclohexylurea, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
-
Yield : 70–85%
-
Characterization : NMR (CDCl₃, 400 MHz): δ 4.20–4.10 (m, 2H, OCH₂), 3.80 (q, 6H, SiOCH₂CH₃), 3.60–3.40 (m, 1H, α-CH), 1.80–1.20 (m, 21H, CH₂ and CH₃).
Critical Analysis of Methodologies
Acetylation Efficiency
Hydroxylation Challenges
-
Enzymatic vs. Chemical : Enzymatic hydroxylation offers superior stereocontrol but requires specialized enzymes and longer reaction times. Chemical methods using m-CPBA are faster but less selective.
-
Byproduct Formation : Chemical routes generate ~15% 4-keto derivatives, necessitating chromatographic separation.
Esterification Optimization
-
Coupling Agents : DCC/DMAP outperforms EDCI/HOBt in minimizing silyl ether hydrolysis.
-
Solvent Choice : THF ensures compatibility with the triethoxysilyl group, avoiding protic solvents that could hydrolyze the silane.
Scalability and Industrial Relevance
-
Enzymatic Hydroxylation : Scalability is limited by enzyme cost and oxygen availability in large-scale reactors.
-
Chemical Route : More feasible for industrial production despite moderate yields, provided chromatography is replaced with recrystallization.
Chemical Reactions Analysis
Types of Reactions: L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various organic molecules, including pharmaceuticals and polymers. Its unique structure allows for the creation of complex molecular architectures .
Biology: In biological research, it can be used to study protein folding and stability due to its proline backbone. It may also serve as a probe for investigating enzyme-substrate interactions .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it can be used in the production of advanced materials, such as biodegradable polymers and coatings, due to its silyl group, which imparts unique properties like enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The proline backbone can influence protein folding and stability, while the silyl group can enhance interactions with surfaces or other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below contrasts Compound A with structurally related compounds from the evidence:
Key Differentiators
Silane Functionality: Compound A’s triethoxysilyl group enables covalent anchoring to silica surfaces, a property absent in phosphinyl-based proline derivatives () . This makes it superior for applications like mesoporous silica nanoparticle (MSNP) functionalization for drug delivery. In contrast, ionic liquids with triethoxysilyl groups () prioritize reversible CO₂ binding over biocompatibility .
Stereochemical and Bioactive Features :
- The (4R) configuration in Compound A may influence chiral recognition in biological systems compared to racemic mixtures (e.g., sodium salt mixtures in ) .
- Unlike pyrrolopyridazine-based esters (), Compound A retains the proline backbone, which is critical for peptide-mimetic applications .
Solubility and Stability: The acetyl and hydroxy groups enhance aqueous solubility compared to fully hydrophobic analogues (e.g., cyclohexyl-proline derivatives in ) .
Biological Activity
L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- is a derivative of proline that has garnered attention for its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines proline with an acetyl group and a triethoxysilyl moiety. This configuration enhances its solubility and reactivity, making it suitable for various applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₄Si |
| Molecular Weight | 283.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
Mechanisms of Biological Activity
The biological activity of L-Proline derivatives often involves their interaction with biological systems, particularly in modulating enzyme activity and influencing metabolic pathways:
- Amino Acid Transport Modulation : Recent studies have shown that hydroxy-L-proline derivatives can act as inhibitors of the SLC1A4 and SLC1A5 amino acid transporters. These transporters are critical for the uptake of neutral amino acids in various tissues. Compounds derived from hydroxy-L-proline demonstrated high-affinity binding to these transporters, suggesting potential therapeutic roles in conditions like cancer and metabolic disorders .
- Antifibrotic Properties : L-Proline analogs, particularly those modified with acetyl groups, have been studied for their antifibrotic properties. For instance, cis-4-hydroxy-L-proline has been noted for its ability to inhibit collagen biosynthesis, which could be beneficial in treating fibrotic diseases .
Case Studies and Research Findings
- Inhibition of Amino Acid Transporters : A study assessed a series of hydroxy-L-proline derivatives for their ability to inhibit SLC1A4 and SLC1A5. The results indicated that certain derivatives exhibited significantly higher inhibitory activity compared to natural L-proline, with affinities in the low micromolar range . This suggests a promising avenue for developing new therapeutic agents targeting these transporters.
- Anticancer Potential : Research has highlighted the potential of N-acetyl cis-4-hydroxy-L-proline as an anticancer agent due to its ability to inhibit collagen synthesis. This property may hinder tumor growth by affecting the tumor microenvironment . The study demonstrated that N-acetylation increases the compound's stability and reduces toxicity, enhancing its therapeutic potential.
- Synthesis and Functional Screening : A comprehensive study synthesized various hydroxy-L-proline derivatives and evaluated their pharmacological activities using electrophysiological assays. The findings revealed several compounds with selective high-affinity interactions with amino acid transporters, indicating their potential as lead compounds for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise esterification : First, protect the hydroxyl group of 4-hydroxy-L-proline using acetyl chloride under anhydrous conditions. Next, introduce the 3-(triethoxysilyl)propyl group via nucleophilic substitution using 3-(triethoxysilyl)propyl bromide in the presence of a base (e.g., NaH) in dry THF .
- Reflux conditions : For silylation, reflux in methanol or ethanol for 2–4 hours ensures efficient coupling, as demonstrated in analogous Schiff base syntheses involving triethoxysilyl groups .
- Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stereochemical integrity of the (4R)-configuration be verified during synthesis?
- Methodology :
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers. Compare retention times with authentic standards .
- X-ray crystallography : If crystalline derivatives (e.g., hydrochloride salts) are accessible, resolve the absolute configuration via single-crystal diffraction .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm esterification and silylation. Key signals: acetyl methyl (~2.1 ppm), triethoxysilyl propyl protons (0.6–1.2 ppm), and hydroxyproline backbone carbons (δ 60–70 ppm) .
- FT-IR : Validate ester C=O (~1740 cm) and Si-O-Si (~1080 cm) stretches .
Advanced Research Questions
Q. How does the triethoxysilyl group influence the compound’s reactivity in surface modification or polymer crosslinking applications?
- Methodology :
- Surface grafting : Hydrolyze the triethoxysilyl group in aqueous ethanol (pH 4–5) to generate silanol intermediates, which condense with hydroxylated surfaces (e.g., silica nanoparticles). Monitor grafting density via TGA or XPS .
- Crosslinking in biodegradable polymers : Incorporate the compound into poly(ester-urethane) networks. Assess crosslink efficiency via swelling experiments in THF and tensile testing .
Q. What strategies mitigate hydrolysis of the triethoxysilyl group during storage or biological assays?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under argon to minimize moisture exposure .
- Stabilization in non-aqueous solvents : Dissolve in anhydrous DMSO or DMF for biological studies. Verify stability via -NMR to detect hydrolysis products (e.g., silanol peaks at δ -90 to -110 ppm) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with proline-hydroxylating enzymes (e.g., prolyl hydroxylase). Focus on hydrogen bonding between the acetyl group and catalytic residues (e.g., His-313 in human PHD2) .
- MD simulations : Simulate membrane permeability in GROMACS using a POPC bilayer. Analyze free energy profiles for the triethoxysilyl group’s effect on lipid bilayer penetration .
Q. What are the challenges in resolving data contradictions between synthetic batches, and how can they be addressed?
- Methodology :
- Batch comparison : Perform PCA (Principal Component Analysis) on NMR spectral data to identify outlier batches. Investigate silylation efficiency or acetyl group retention as variables .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent, catalyst) using a fractional factorial design to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
